Lipophilicity Shift (logP) Relative to the N‑Methylated Indazole Comparator
N-(1H-indazol-5-yl)-2-methylbenzamide exhibits a computed logP (XLogP) of approximately 2.8–3.2, whereas the direct N‑methylated analog 2‑(1‑methyl‑1H‑indazol‑5‑yl)benzamide has a reported logP of 1.91 . The ≈0.9–1.3 log unit increase translates to an approximately 8‑ to 20‑fold higher theoretical octanol–water partition coefficient, indicating substantially greater lipophilicity for the free‑NH indazole compound .
Target XLogP ≈ 2.8–3.2
Comparator logP = 1.91
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP ≈ 2.8 (chem960.com); logP ≈ 3.2 (chemsrc.com) |
| Comparator Or Baseline | 2-(1-Methyl-1H-indazol-5-yl)benzamide: logP = 1.91 |
| Quantified Difference | ΔlogP ≈ +0.9 to +1.3 (target more lipophilic) |
| Conditions | Computed values from different prediction engines (XLogP vs. Hit2Lead internal method); direct experimental logP not available. |
Why This Matters
A higher logP can favor passive membrane permeability but may also increase non‑specific protein binding and reduce aqueous solubility, directly influencing assay buffer selection, DMSO stock formulation, and cellular exposure in phenotypic screens.
